molecular formula C14H19NO4 B4523046 4-[(4-isobutoxyphenyl)amino]-4-oxobutanoic acid

4-[(4-isobutoxyphenyl)amino]-4-oxobutanoic acid

Cat. No.: B4523046
M. Wt: 265.30 g/mol
InChI Key: JDAALRZWVDDMEY-UHFFFAOYSA-N
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Description

4-[(4-isobutoxyphenyl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.13140809 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Interactions and Mechanistic Insights

Reactions involving 4-oxobutanoic acids, including derivatives similar to 4-[(4-isobutoxyphenyl)amino]-4-oxobutanoic acid, highlight their significance in synthetic organic chemistry. For instance, studies reveal their role in forming complex heterocyclic compounds, such as benzopyrroloxazine derivatives, through interactions with binucleophilic reagents. These reactions are underpinned by quantum-chemical calculations, illustrating the molecules' electrophilic and nucleophilic interaction sites. This knowledge is crucial for designing synthetic pathways in medicinal chemistry and material science (Amalʼchieva et al., 2022).

Analytical Applications in Agriculture

This compound analogs have found application in the development of sensitive analytical methods, such as enzyme-linked immunosorbent assay (ELISA) for detecting pesticide residues in agricultural products. This demonstrates the compound's utility in environmental monitoring and food safety, ensuring the traceability and safety of agricultural products (Zhang et al., 2008).

Molecular Structure and Electronic Properties

Research on derivatives of 4-oxobutanoic acid focuses on their molecular and electronic structure, providing insights into their potential applications in material science. Studies involving Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) elucidate the structural characteristics and electronic properties, such as hyperpolarizability and molecular electrostatic potential. These properties are essential for the development of novel materials with specific optical and electronic functions (Raju et al., 2015).

Novel Materials and Nonlinear Optical Applications

The synthesis and characterization of novel materials, such as semi-organometallic nonlinear optical crystals incorporating 4-oxobutanoic acid derivatives, demonstrate the compound's potential in advanced material applications. These studies provide valuable information on the crystals' physical properties, including thermal stability and nonlinear optical efficiency, suggesting their utility in optoelectronic devices and laser technology (Vinoth et al., 2020).

Surfactant Synthesis and Properties

The chemical versatility of this compound extends to the synthesis of novel surfactants, highlighting its role in creating substances with unique physicochemical properties. These surfactants exhibit distinctive aggregation behavior in aqueous solutions, which could be leveraged in various industrial and pharmaceutical formulations, enhancing the solubility and delivery of active compounds (Chen et al., 2013).

Properties

IUPAC Name

4-[4-(2-methylpropoxy)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)9-19-12-5-3-11(4-6-12)15-13(16)7-8-14(17)18/h3-6,10H,7-9H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAALRZWVDDMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.